molecular formula C7H8BrClN2O2 B8281526 1-(3-Bromo-2-hydroxypropyl)-5-chloropyrimidin-2-one

1-(3-Bromo-2-hydroxypropyl)-5-chloropyrimidin-2-one

Cat. No. B8281526
M. Wt: 267.51 g/mol
InChI Key: YFUJJGBBAUDCDX-UHFFFAOYSA-N
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Patent
US04399140

Procedure details

Aqueous M-sodium hydroxide solution (2.5 ml) was added to a stirred solution of 1-(3-bromo-2-hydroxypropyl)-5-chloropyrimidin-2-one (669 mg) in tetrahydrofuran (50 ml) and the mixture was stirred at room temperature. After 1 h the reaction mixture was evaporated to a yellow solid which was subjected to column chromatography on silica developing and eluting with chloroform-ethanol, 19:1. This gave a white crystalline solid which was recrystallised from ethyl acetate to give white crystals of the title pyrimidinone (59 mg), m.p. 132°-135° C., λmax (EtOH) 227 nm (E11 522), 332.5 nm (E11 160).
[Compound]
Name
M-sodium hydroxide
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
669 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([OH:13])[CH2:4][N:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[N:7][C:6]1=[O:12]>O1CCCC1>[Cl:11][C:9]1[CH:8]=[N:7][C:6](=[O:12])[N:5]([CH2:4][CH:3]2[O:13][CH2:2]2)[CH:10]=1

Inputs

Step One
Name
M-sodium hydroxide
Quantity
2.5 mL
Type
reactant
Smiles
Name
Quantity
669 mg
Type
reactant
Smiles
BrCC(CN1C(N=CC(=C1)Cl)=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 h the reaction mixture was evaporated to a yellow solid which
Duration
1 h
WASH
Type
WASH
Details
eluting with chloroform-ethanol, 19:1
CUSTOM
Type
CUSTOM
Details
This gave a white crystalline solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(N(C1)CC1CO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
YIELD: CALCULATEDPERCENTYIELD 12.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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